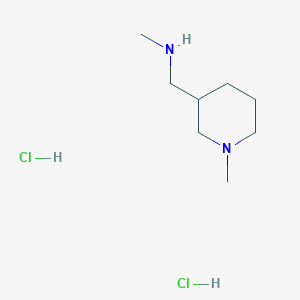

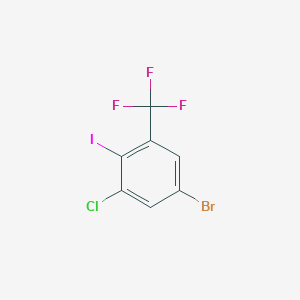

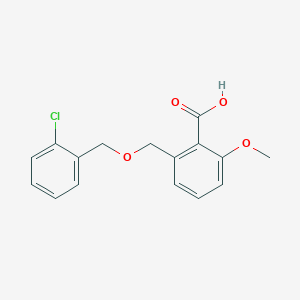

![molecular formula C18H18O5 B6339753 Benzoic acid 2 [(benzoyloxy)methyl]-6-methoxy ethyl ester CAS No. 1171923-06-0](/img/structure/B6339753.png)

Benzoic acid 2 [(benzoyloxy)methyl]-6-methoxy ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzoic acid esters are a class of compounds that contain a benzoic acid moiety and an ester group . They are commonly used in a variety of applications, including as plasticizers, solvents, and flavoring agents .

Synthesis Analysis

Esters can be synthesized from carboxylic acids and alcohols in the presence of a catalyst, such as concentrated sulfuric acid . This reaction is known as esterification .Molecular Structure Analysis

The molecular structure of benzoic acid esters typically includes a benzene ring (from the benzoic acid) and an ester group . The exact structure can vary depending on the specific ester group present .Chemical Reactions Analysis

Esters, including benzoic acid esters, can undergo a variety of chemical reactions. For example, they can be hydrolyzed to form carboxylic acids and alcohols . This reaction can occur under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoic acid esters can vary widely depending on the specific compound. For example, the molecular weight of “Benzoic acid, 2-benzoyl-, methyl ester” is 240.2540 .Scientific Research Applications

- Benzoic acid, 2-benzoyl-, methyl ester can be effectively separated using high-performance liquid chromatography (HPLC). Researchers use specialized columns (such as Newcrom R1) to separate and analyze this compound in complex mixtures .

- Ester hydrolysis is a fundamental reaction in organic chemistry. Researchers study the hydrolysis of methyl o-benzoylbenzoate to understand reaction mechanisms, kinetics, and factors affecting ester cleavage. Acid-catalyzed hydrolysis of this compound provides valuable insights into ester reactivity .

- Methyl o-benzoylbenzoate derivatives may exhibit bioactivity. Researchers explore their potential as prodrugs or intermediates in drug synthesis. Understanding their pharmacological properties can lead to novel drug candidates .

- Some esters, including methyl o-benzoylbenzoate, contribute to the aroma and flavor of natural products. Perfumers and flavorists use these compounds to create pleasant scents and tastes in consumer products .

- Methyl o-benzoylbenzoate derivatives act as photostabilizers in plastics and polymers. They absorb UV radiation and prevent photochemical degradation, extending the lifespan of materials exposed to sunlight .

- Researchers employ methyl o-benzoylbenzoate as a building block in organic synthesis. It participates in reactions like acylation, esterification, and cyclization to create more complex molecules .

HPLC Separation

Ester Hydrolysis Studies

Pharmaceutical Applications

Flavor and Fragrance Industry

Photostabilizers in Polymers

Synthetic Chemistry

These applications highlight the versatility of Benzoic acid, 2-benzoyl-, methyl ester in both scientific research and practical industries. If you need further details or additional applications, feel free to ask! 😊

Mechanism of Action

The mechanism of action of benzoic acid esters can vary depending on their specific use. For example, in the case of sodium benzoate (a salt of benzoic acid), it is used as a treatment for urea cycle disorders due to its ability to bind amino acids, leading to excretion of these amino acids and a decrease in ammonia levels .

Safety and Hazards

properties

IUPAC Name |

ethyl 2-(benzoyloxymethyl)-6-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-3-22-18(20)16-14(10-7-11-15(16)21-2)12-23-17(19)13-8-5-4-6-9-13/h4-11H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCWPMIQAXBMRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1OC)COC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid 2 [(benzoyloxy)methyl]-6-methoxy ethyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

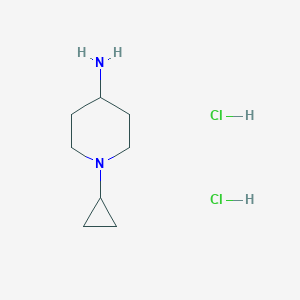

![(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine, 98%](/img/structure/B6339741.png)

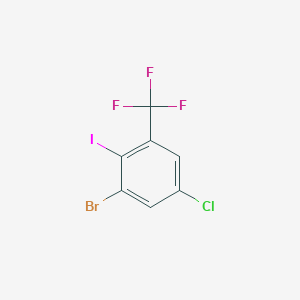

![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339742.png)

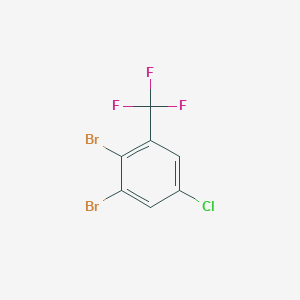

![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide](/img/structure/B6339744.png)

![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339751.png)